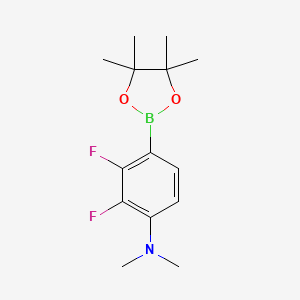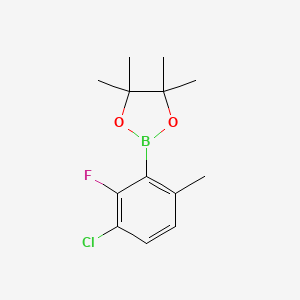
1,2-Dihydrophenanthren-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrophenanthren-3(4H)-one is an organic compound with the molecular formula C14H12O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydrophenanthren-3(4H)-one can be synthesized through several methods. One common approach involves the reduction of phenanthrene-3,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydrophenanthren-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-3,4-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydrophenanthrene using strong reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Phenanthrene-3,4-dione.
Reduction: 1,2,3,4-Tetrahydrophenanthrene.
Substitution: Brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,2-Dihydrophenanthren-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydrophenanthren-3(4H)-one involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present on the molecule. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
1,2-Dihydrophenanthren-3(4H)-one can be compared with other similar compounds such as:
9,10-Dihydrophenanthrene: Similar in structure but lacks the ketone functional group.
1,2,3,4-Tetrahydrophenanthrene: Fully saturated derivative with different chemical properties.
Phenanthrene-3,4-dione: Oxidized form with distinct reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-phenanthren-3-one |
InChI |
InChI=1S/C14H12O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-6H,7-9H2 |
Clave InChI |
RCEUSAOZYSYVPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)



![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)


![2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B15333201.png)



